8-Chloro-6-cyanoimidazo[1,2-a]pyridine-2-carboxylic acid
Description
8-Chloro-6-cyanoimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 8, a cyano group (-CN) at position 6, and a carboxylic acid group at position 2. This scaffold is of significant interest in medicinal chemistry due to the versatility of imidazo[1,2-a]pyridine derivatives in drug discovery, particularly as kinase inhibitors, antiviral agents, and antitrypanosomal compounds . The electron-withdrawing cyano group at position 6 enhances the molecule’s polarity and may influence binding affinity to biological targets, while the chlorine atom at position 8 contributes to steric and electronic modulation.
Properties
IUPAC Name |
8-chloro-6-cyanoimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN3O2/c10-6-1-5(2-11)3-13-4-7(9(14)15)12-8(6)13/h1,3-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNYNDILXYZJNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN2C=C1C#N)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-Chloro-6-cyanoimidazo[1,2-a]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with chloroacetonitrile followed by cyclization can yield the desired compound . Industrial production methods often employ continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
8-Chloro-6-cyanoimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include transition metal catalysts, metal-free oxidation, and photocatalysis strategies . Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
8-Chloro-6-cyanoimidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Chloro-6-cyanoimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and cyano groups in the molecule allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can modulate the activity of enzymes and other proteins, thereby exerting its effects.
Comparison with Similar Compounds
Key Observations:
- Halogen Substitution: Bromine at position 8 (as in ) increases molecular weight and may improve binding via halogen interactions, but reduces solubility compared to chlorine. Hydration: The hydrate form of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid demonstrates how crystal packing can influence solubility and storage stability.
Pharmacological and Industrial Relevance
- Antitrypanosomal Activity: Bromo- and CF₃-substituted derivatives (e.g., ) show potent activity against Trypanosoma parasites, attributed to enhanced membrane penetration and target inhibition .
- Pesticide Metabolites : 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a key metabolite of fluazaindolizine, a nematicide .
- Kinase Inhibitors : Imidazo[1,2-a]pyridines with carboxylic acid groups (e.g., ) are precursors for amide-based inhibitors of cyclin-dependent kinases (CDKs) .
Biological Activity
8-Chloro-6-cyanoimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound notable for its diverse biological activities and applications in pharmaceutical chemistry. This compound belongs to the imidazo[1,2-a]pyridine family, which is recognized for its potential therapeutic properties. The following sections explore its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₉H₄ClN₃O₂
- CAS Number : 1221792-13-7
- Molecular Weight : 221.60 g/mol
- Melting Point : 242 °C (dec.) .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The chlorine and cyano groups enhance its reactivity, allowing it to form reactive intermediates that can interact with various biomolecules, including enzymes and receptors.
Biological Activities
Research has documented several key biological activities associated with this compound:
- Antimicrobial Activity : Studies have indicated that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antimicrobial properties. This suggests that this compound may also possess similar effects against various pathogens.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. The mechanism involves inducing apoptosis and inhibiting cell cycle progression in specific cancer cell lines.
- Fluorescent Probes : The compound has been utilized in developing fluorescent probes for monitoring pH changes in biological systems, which is crucial for various biochemical assays and studies.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several imidazo[1,2-a]pyridine derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with similar structures to this compound exhibited potent antibacterial activity, suggesting a promising avenue for further exploration in drug development.
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Similar Derivative | S. aureus | 16 µg/mL |
Case Study 2: Anticancer Properties
In vitro studies on various cancer cell lines revealed that the compound inhibited cell proliferation significantly. Specifically, it was found to reduce the viability of breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 20 | Cell cycle arrest |
Q & A
Basic: What are the key synthetic routes for 8-Chloro-6-cyanoimidazo[1,2-a]pyridine-2-carboxylic acid?
Answer:
The synthesis typically involves multi-step strategies, including halogenation, cyclization, and functional group modifications. A common approach starts with bromination of precursor compounds (e.g., 2-acetylfuran) using agents like N-bromosuccinimide (NBS) or bromine, followed by cyclization with aminopyridine derivatives . For example, ethyl esters of imidazo[1,2-a]pyridine-carboxylic acids (e.g., 6-chloro derivatives) are synthesized via α-haloketone intermediates, which undergo cyclization and subsequent hydrolysis to yield carboxylic acids . Solid-phase synthesis methods may also be employed for combinatorial library generation, using polymer-bound intermediates .
Advanced: How can conflicting yields in halogenation steps during synthesis be resolved?
Answer:
Discrepancies in halogenation yields often arise from reagent selectivity, solvent effects, or competing side reactions. For instance, bromination of 2-acetylfuran using NBS vs. bromine can lead to divergent regioselectivity or over-bromination . To optimize:
- Reagent choice : NBS offers milder conditions for allylic bromination, while bromine may favor electrophilic aromatic substitution.
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during bromine-mediated halogenation .
- Purification : Column chromatography or recrystallization (e.g., using glacial acetic acid) can isolate desired intermediates . Validate outcomes via NMR or LC-MS to confirm halogen positioning .
Basic: What spectroscopic methods are critical for structural confirmation of this compound?
Answer:
- 1H/13C NMR : Identifies substituent positions (e.g., chloro and cyano groups) via chemical shifts. For example, the pyridine ring protons resonate at δ 7.5–9.0 ppm, while carboxylic acid protons appear as broad singlets near δ 12–14 ppm .
- HRMS : Validates molecular weight and isotopic patterns (e.g., chlorine’s M+2 peak) .
- IR Spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and nitrile (C≡N stretch ~2200 cm⁻¹) functionalities .
Advanced: How do structural modifications influence the biological activity of imidazo[1,2-a]pyridine derivatives?
Answer:
- Chloro substituents : Enhance lipophilicity and binding to hydrophobic enzyme pockets (e.g., cyclin-dependent kinase inhibitors) .
- Cyano groups : Act as hydrogen bond acceptors, improving interactions with target proteins (e.g., antiviral agents targeting viral proteases) .
- Carboxylic acid moiety : Facilitates salt bridge formation in polar binding sites (e.g., anticonvulsant agents modulating ion channels) . Comparative studies with non-chlorinated or esterified analogs show reduced activity, underscoring the importance of these substituents .
Advanced: How can one-pot synthesis methods be optimized for higher yields of imidazo[1,2-a]pyridine derivatives?
Answer:
- Catalyst selection : Palladium or copper catalysts enhance coupling efficiency in tandem reactions (e.g., Suzuki-Miyaura coupling followed by cyclization) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene minimizes side reactions in thermal cyclization .
- Temperature gradients : Stepwise heating (e.g., 60°C → 120°C) ensures sequential reaction completion . For example, a one-pot synthesis of tetrahydroimidazo derivatives achieved 55% yield via controlled addition of nitrophenyl groups and cyano intermediates .
Basic: What are the primary applications of this compound in medicinal chemistry research?
Answer:
Derivatives of imidazo[1,2-a]pyridine-carboxylic acids are explored as:
- Kinase inhibitors : CDK inhibitors with IC50 values <100 nM in preclinical studies .
- Anticonvulsants : Modulators of GABAergic signaling, reducing seizure duration in rodent models .
- Antiviral agents : Inhibitors of viral polymerases (e.g., hepatitis C virus) via pyridine ring interactions .
Advanced: What strategies mitigate crystallization challenges during purification?
Answer:
- Co-crystallization : Use of acetic acid or ethanol as co-solvents improves crystal lattice formation .
- Seeding : Introduce microcrystals of analogous compounds (e.g., ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate) to induce nucleation .
- Temperature cycling : Alternating between 4°C and room temperature enhances crystal growth .
Basic: How are computational methods used to predict the reactivity of this compound?
Answer:
- DFT calculations : Model electrophilic substitution sites (e.g., preferential halogenation at the 6-position due to electron-withdrawing cyano groups) .
- Molecular docking : Predict binding affinities to target proteins (e.g., CDK2) using software like AutoDock .
- LogP prediction : Tools like ChemAxon estimate hydrophobicity (LogP ~2.5), guiding solubility optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
